molecular formula C9H15NO3 B151985 Ethyl 2-acetyl-3-(dimethylamino)acrylate CAS No. 203186-58-7

Ethyl 2-acetyl-3-(dimethylamino)acrylate

Cat. No. B151985
Key on ui cas rn: 203186-58-7
M. Wt: 185.22 g/mol
InChI Key: LQSOVGAUOHMPLK-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08377970B2

Procedure details

Ethyl acetoacetate (15 g, 115 mmol) and N,N-Dimethylformamide dimethyl Acetal (13.7 g, 115 mmol) stirred at rt for overnight. After completion of the reaction, reaction mixture distilled on rotavapour to obtain the crude. Crude was purified by column chromatography over 60-120 mesh silica gel using EtOAc and petether (10:90) as eluent to obtain the title compound (20 g).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
13.7 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:7][CH2:8][CH3:9])(=[O:6])[CH2:2][C:3]([CH3:5])=[O:4].CO[CH:12](OC)[N:13]([CH3:15])[CH3:14]>>[CH3:12][N:13]([CH:15]=[C:2]([C:3](=[O:4])[CH3:5])[C:1]([O:7][CH2:8][CH3:9])=[O:6])[CH3:14]

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
C(CC(=O)C)(=O)OCC
Name
Quantity
13.7 g
Type
reactant
Smiles
COC(N(C)C)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction, reaction mixture
DISTILLATION
Type
DISTILLATION
Details
distilled on rotavapour
CUSTOM
Type
CUSTOM
Details
to obtain the crude
CUSTOM
Type
CUSTOM
Details
Crude was purified by column chromatography over 60-120 mesh silica gel

Outcomes

Product
Name
Type
product
Smiles
CN(C)C=C(C(=O)OCC)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 20 g
YIELD: CALCULATEDPERCENTYIELD 93.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08377970B2

Procedure details

Ethyl acetoacetate (15 g, 115 mmol) and N,N-Dimethylformamide dimethyl Acetal (13.7 g, 115 mmol) stirred at rt for overnight. After completion of the reaction, reaction mixture distilled on rotavapour to obtain the crude. Crude was purified by column chromatography over 60-120 mesh silica gel using EtOAc and petether (10:90) as eluent to obtain the title compound (20 g).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
13.7 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:7][CH2:8][CH3:9])(=[O:6])[CH2:2][C:3]([CH3:5])=[O:4].CO[CH:12](OC)[N:13]([CH3:15])[CH3:14]>>[CH3:12][N:13]([CH:15]=[C:2]([C:3](=[O:4])[CH3:5])[C:1]([O:7][CH2:8][CH3:9])=[O:6])[CH3:14]

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
C(CC(=O)C)(=O)OCC
Name
Quantity
13.7 g
Type
reactant
Smiles
COC(N(C)C)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction, reaction mixture
DISTILLATION
Type
DISTILLATION
Details
distilled on rotavapour
CUSTOM
Type
CUSTOM
Details
to obtain the crude
CUSTOM
Type
CUSTOM
Details
Crude was purified by column chromatography over 60-120 mesh silica gel

Outcomes

Product
Name
Type
product
Smiles
CN(C)C=C(C(=O)OCC)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 20 g
YIELD: CALCULATEDPERCENTYIELD 93.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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